
Aluminium 2,2'-dihydroxy(1,1'-binaphthalene)-3,3'-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminium 2,2’-dihydroxy(1,1’-binaphthalene)-3,3’-dicarboxylate is a complex organic compound that features prominently in various fields of scientific research. This compound is characterized by its unique binaphthalene structure, which includes two naphthalene rings connected at the 1,1’ positions, with hydroxyl groups at the 2,2’ positions and carboxylate groups at the 3,3’ positions. The presence of aluminium adds to its complexity and utility in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Aluminium 2,2’-dihydroxy(1,1’-binaphthalene)-3,3’-dicarboxylate typically involves the reaction of 2,2’-dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylic acid with an aluminium salt under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the aluminium complex .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: Aluminium 2,2’-dihydroxy(1,1’-binaphthalene)-3,3’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylate groups can be reduced to form alcohols.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminium hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Aluminium 2,2’-dihydroxy(1,1’-binaphthalene)-3,3’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of Aluminium 2,2’-dihydroxy(1,1’-binaphthalene)-3,3’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, which may inhibit or activate various enzymes and proteins. This chelation can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
1,1’-Bi-2-naphthol (BINOL): A similar compound with hydroxyl groups at the 2,2’ positions but without the carboxylate groups.
2,2’-Dihydroxy-1,1’-binaphthalene-5,5’-dicarboxylic acid: Another derivative with carboxylate groups at different positions
Uniqueness: Aluminium 2,2’-dihydroxy(1,1’-binaphthalene)-3,3’-dicarboxylate is unique due to the presence of both hydroxyl and carboxylate groups, as well as the incorporation of aluminium. This combination enhances its versatility and functionality in various applications, distinguishing it from other binaphthalene derivatives .
Propiedades
Número CAS |
71411-87-5 |
|---|---|
Fórmula molecular |
C22H11AlO6 |
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
aluminum;4-(3-carboxy-2-oxidonaphthalen-1-yl)-3-oxidonaphthalene-2-carboxylate |
InChI |
InChI=1S/C22H14O6.Al/c23-19-15(21(25)26)9-11-5-1-3-7-13(11)17(19)18-14-8-4-2-6-12(14)10-16(20(18)24)22(27)28;/h1-10,23-24H,(H,25,26)(H,27,28);/q;+3/p-3 |
Clave InChI |
HFTOIUXAOCKTMP-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C(=O)[O-])[O-])[O-])C(=O)O.[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



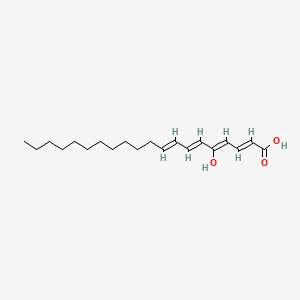
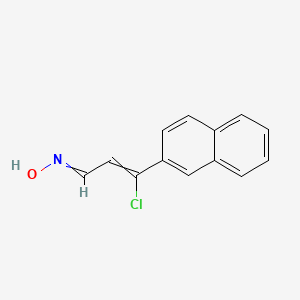

![3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid](/img/structure/B14467083.png)
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-(1-oxopropoxy)ethyl]amino]-](/img/structure/B14467090.png)
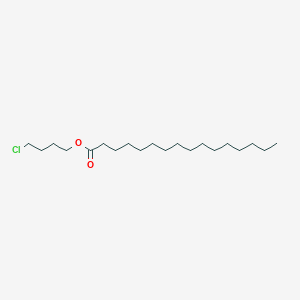
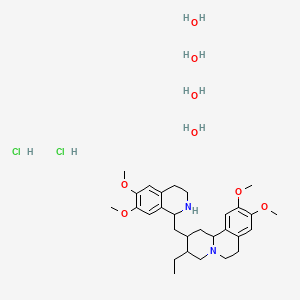


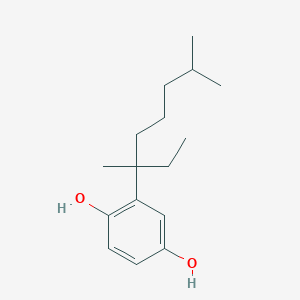
![Fluoro[bis(fluoromethyl)]methylsilane](/img/structure/B14467125.png)

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-(4-methoxybenzoyl)cytidine](/img/structure/B14467128.png)
